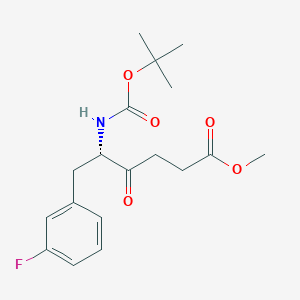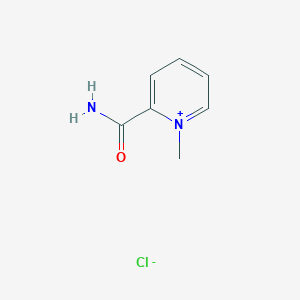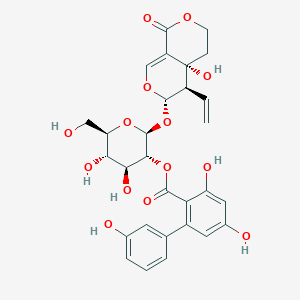
Amaroswerin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amaroswerin is a bioactive secoiridoid glucoside derived from the plant Swertia chirayita, which belongs to the Gentianaceae family . This compound is known for its diverse pharmacological properties, including anti-inflammatory, antidiabetic, antiviral, anticholinergic, and immunomodulatory activities . This compound has been studied for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease and other neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amaroswerin is typically extracted from the whole dried plant of Swertia chirayita using various chromatographic techniques. A novel reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous determination and quantification of this compound, amarogentin, and andrographolide in the herbal drug Chirayata . The method involves using a reverse-phase column with binary gradient elution (methanol:water) at a flow rate of 1 mL/min and detection at 235 nm .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Swertia chirayita plants. The process includes harvesting the plants, drying them, and then using solvent extraction methods to isolate the bioactive compounds. The extracted compounds are then purified using chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Amaroswerin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives with enhanced anti-inflammatory properties .
Scientific Research Applications
Mechanism of Action
Amaroswerin exerts its effects through various molecular targets and pathways. It inhibits the expression of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) by downregulating transcription in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells . This indicates that this compound may be a valuable therapeutic agent for treating inflammatory diseases. Additionally, this compound has shown potential in inhibiting BACE1, which is involved in the formation of amyloid plaques in Alzheimer’s disease .
Comparison with Similar Compounds
Amaroswerin is often compared with other secoiridoid glucosides, such as amarogentin, gentiopicrin, sweroside, and swertiamarin . These compounds share similar pharmacological properties but differ in their molecular structures and specific biological activities. For example, amarogentin and this compound both exhibit anti-inflammatory and antidiabetic activities, but this compound has shown a higher potential for inhibiting BACE1, making it more promising for Alzheimer’s disease treatment .
List of Similar Compounds
- Amarogentin
- Gentiopicrin
- Sweroside
- Swertiamarin
Conclusion
This compound is a versatile bioactive compound with significant potential in various scientific and medical fields Its diverse pharmacological properties, including anti-inflammatory, antidiabetic, antiviral, and immunomodulatory activities, make it a valuable compound for further research and development
Properties
CAS No. |
21233-18-1 |
|---|---|
Molecular Formula |
C29H30O14 |
Molecular Weight |
602.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[[(4R,4aR)-4-ethenyl-4a-hydroxy-8-oxo-3,4,5,6-tetrahydropyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate |
InChI |
InChI=1S/C29H30O14/c1-2-17-27(40-12-18-25(36)39-7-6-29(17,18)38)43-28-24(23(35)22(34)20(11-30)41-28)42-26(37)21-16(9-15(32)10-19(21)33)13-4-3-5-14(31)8-13/h2-5,8-10,12,17,20,22-24,27-28,30-35,38H,1,6-7,11H2/t17-,20+,22+,23-,24+,27?,28-,29+/m0/s1 |
InChI Key |
UZYZCCWBBBCDAD-YRLKQETISA-N |
SMILES |
C=CC1C(OC=C2C1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O |
Isomeric SMILES |
C=C[C@H]1C(OC=C2[C@]1(CCOC2=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O |
Canonical SMILES |
C=CC1C(OC=C2C1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


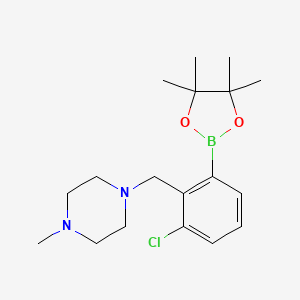
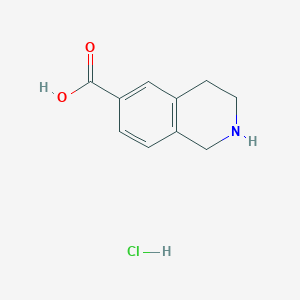

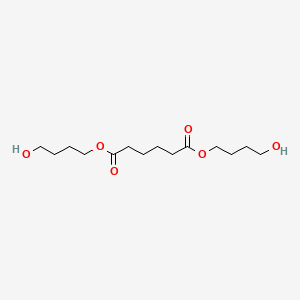
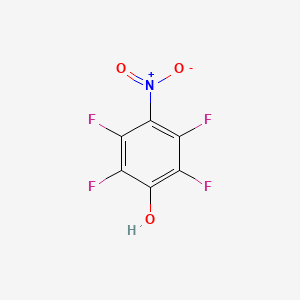
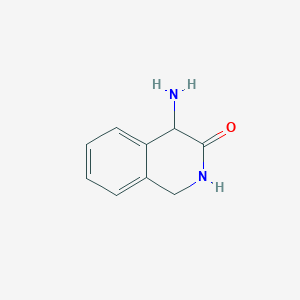
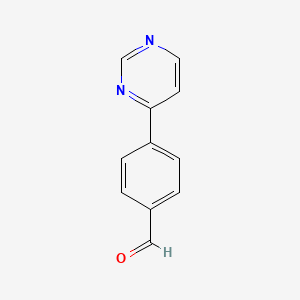
![3-[(4-Methoxyphenyl)amino]propanamide](/img/structure/B3049550.png)
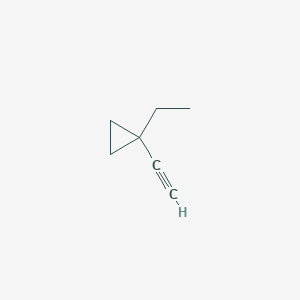

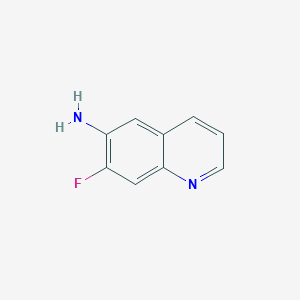
![(6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B3049555.png)
